2,3,4,5,6-Pentachlorocyclohexanol

Description

Discovery and Chemical Classification

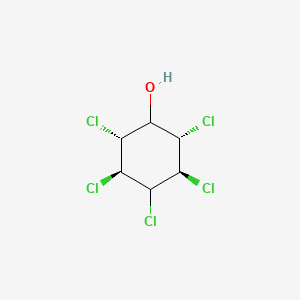

2,3,4,5,6-Pentachlorocyclohexanol (PCHL), with the molecular formula $$ \text{C}6\text{H}7\text{Cl}_5\text{O} $$, was first cataloged in chemical databases in the early 21st century as a metabolite of β-hexachlorocyclohexane (β-HCH) degradation. Its structural identification emerged from studies on microbial pathways that process persistent organochlorine pollutants. PCHL belongs to the cyclohexanol family, characterized by a hydroxyl group and five chlorine atoms arranged in a cyclohexane ring.

The compound exhibits stereochemical complexity due to its axial and equatorial chlorine substituents. X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm its chair conformation, with chlorine atoms occupying specific positions that influence its reactivity. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 272.4 g/mol | |

| SMILES | C1(C(C(Cl)C(O)C(C1Cl)Cl)Cl)Cl | |

| LogP (octanol-water) | 3.3 | |

| Hydrogen bond donors | 1 |

PCHL exists in multiple stereoisomeric forms, though the (2R,3S,5R,6S) configuration is most frequently associated with enzymatic degradation products.

Significance in Environmental Chemistry

PCHL gained prominence as a biomarker for assessing the environmental fate of β-HCH, a recalcitrant isomer of hexachlorocyclohexane. Unlike γ-HCH (lindane), which was widely used as an insecticide, β-HCH persists in ecosystems due to its chemical stability and lipophilicity. PCHL’s formation during β-HCH degradation reduces the parent compound’s hydrophobicity (LogP decreases from 3.8 to 3.3), enhancing its mobility in aqueous environments.

Studies of contaminated sites reveal PCHL accumulation in soils and groundwater, signaling incomplete mineralization of β-HCH. Its detection aids in monitoring bioremediation efforts, as PCHL serves as a transient intermediate in microbial pathways. However, prolonged persistence of PCHL in anaerobic environments raises concerns about secondary contamination.

Role in Organochlorine Compound Degradation Pathways

PCHL is a central metabolite in the aerobic degradation of β-HCH, primarily catalyzed by the haloalkane dehalogenase LinB. This enzyme, found in Sphingobium and Pseudomonas species, hydrolytically removes a chlorine atom from β-HCH to yield PCHL. The reaction proceeds via a nucleophilic substitution mechanism, where a water molecule attacks the β-HCH carbon, displacing chloride.

Properties

Molecular Formula |

C6H7Cl5O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(2R,3S,5R,6S)-2,3,4,5,6-pentachlorocyclohexan-1-ol |

InChI |

InChI=1S/C6H7Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,12H/t1?,2-,3+,4+,5-,6? |

InChI Key |

DOMHZVJNLCAZSA-UYSNGIAKSA-N |

SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |

Synonyms |

2,3,4,5,6-pentachlorocyclohexanol PCHL cpd |

Origin of Product |

United States |

Scientific Research Applications

Environmental Remediation

Biodegradation of Hexachlorocyclohexane (HCH)

One of the primary applications of 2,3,4,5,6-pentachlorocyclohexanol is its role as an intermediate in the biodegradation of hexachlorocyclohexane (HCH), a persistent organic pollutant. Research has demonstrated that specific bacterial strains can convert HCH into this compound through enzymatic processes. For instance, the enzyme LinB from Sphingobium indicum effectively catalyzes this conversion as part of its metabolic pathway to degrade HCH derivatives .

Case Study: Bacterial Degradation Pathways

A study highlighted the ability of certain bacteria to utilize this compound as a substrate for further degradation into less harmful compounds. This process involves two-step dehalogenation where this compound is converted into 2,3,5,6-tetrachlorocyclohexane-1,4-diol . The efficiency of these pathways varies among bacterial strains due to genetic variations affecting enzyme activity .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of other chlorinated compounds. Its structure allows for further chemical modifications that can lead to the production of various derivatives with potential applications in pharmaceuticals and agrochemicals .

Research Findings on Synthesis

Research has shown that through controlled chemical reactions involving this compound, researchers can produce novel compounds with enhanced biological activities. For example, studies have explored the synthesis of nitrogen-containing heterocycles from chlorinated cyclohexanols which exhibit promising anticancer properties .

Toxicological Studies

Assessment of Toxicity and Environmental Impact

Due to its chlorinated nature and persistence in the environment, this compound has been subject to toxicological assessments. Studies have evaluated its effects on aquatic organisms and soil microbiota to understand its ecological impact better. The findings suggest that while it is less toxic than some other chlorinated compounds like HCH itself, it still poses risks under certain environmental conditions .

Analytical Chemistry

Detection and Quantification Techniques

The detection of this compound in environmental samples is crucial for monitoring pollution levels. Gas chromatography coupled with mass spectrometry (GC-MS) has been effectively employed for its quantification in contaminated sites. This method allows for sensitive detection even at low concentrations and provides insights into the degradation pathways occurring in situ .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural, metabolic, and environmental properties of 2,3,4,5,6-pentachlorocyclohexanol and related compounds:

Key Differences and Research Findings

Degradation Pathways: this compound is specific to the aerobic β-HCH pathway, whereas γ-PCCH is linked to δ-HCH degradation or abiotic dechlorination . Pentachlorophenol, a distinct phenolic compound, arises from diverse industrial processes and degrades via unrelated mechanisms .

Environmental Persistence: While β-HCH exhibits long-term persistence (half-life >5 years), its metabolite this compound shows moderate persistence due to slow microbial conversion rates in anaerobic environments . In contrast, γ-PCCH and pentachlorophenol are highly recalcitrant, with half-lives exceeding decades in sediments .

Toxicity: Toxicity data for this compound are lacking, but β-HCH is neurotoxic and carcinogenic . γ-PCCH and pentachlorophenol are explicitly classified as toxic, with the latter causing acute organ damage and chronic effects .

Stereochemical Uncertainties: The stereochemistry of this compound remains unresolved, unlike γ-PCCH, which has well-defined stereoisomers (e.g., CAS 319-94-8) . This ambiguity complicates assessments of its environmental behavior and enzymatic interactions .

Preparation Methods

Optimization of LinB Activity

-

Enzyme Concentration : Optimal activity is observed at LinB concentrations of 3–6 nM, with higher concentrations leading to substrate inhibition.

-

Cofactors : LinB requires no external cofactors but is stabilized by glycerol (10% v/v) and dimethyl sulfoxide (2% v/v) in vitro.

-

Thermostability : LinB retains >80% activity after 1 hour at 60°C, making it suitable for industrial applications.

Chemical Synthesis Pathways

Alkaline Hydrolysis of δ-HCH

Chemical synthesis of PCHL is achieved via alkaline treatment of δ-HCH under controlled conditions.

Reaction Protocol

-

Substrate Preparation : δ-HCH (100 mg) is dissolved in 10 mL acetonitrile.

-

Alkaline Hydrolysis : The solution is mixed with 5 mL 0.1 M NaOH and incubated at 40°C for 20 minutes.

-

Extraction : The reaction mixture is extracted with n-hexane, separating PCHL from aqueous byproducts.

-

Purification : Column chromatography using silica gel 60 (63–100 μm) with n-hexane–acetone (98:2) as the mobile phase yields 85–90% pure PCHL.

Key Parameters

Enantioselective Synthesis Using LinA Variants

Racemic PCHL can be resolved into enantiomers using LinA dehydrochlorinases:

| LinA Variant | Substrate | Reaction Time | Enantiomeric Excess (ee) |

|---|---|---|---|

| LinA Type 1 | γ-PCCH | 30 min | 92% (R) |

| LinA Type 2 | δ-PCCH | 60 min | 88% (S) |

Reactions are performed in Tris-Cl buffer (pH 8.0) with 10% glycerol, followed by n-hexane extraction and chromatographic purification.

Comparative Analysis of Synthesis Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| LinB Enzymatic | 70–75 | 95 | Stereospecific, no harsh reagents |

| Alkaline Hydrolysis | 65–70 | 85–90 | Scalable, low cost |

| LinA Resolution | 50–55 | 98 | Enantiomerically pure product |

Environmental and Economic Considerations

-

Enzymatic Methods : Generate minimal waste but require specialized bioreactors.

-

Chemical Synthesis : Cost-effective but produces chlorinated byproducts requiring disposal.

Analytical Characterization

Structural Confirmation

Chirality Analysis

Chiral GC-MS with β-cyclodextrin columns resolves enantiomers, showing baseline separation for (R)- and (S)-PCHL.

Industrial Applications and Challenges

Q & A

Basic Research Questions

Q. How can 2,3,4,5,6-Pentachlorocyclohexanol be reliably identified and characterized in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with EPA Method 8270B for chlorinated compounds, which includes protocols for phenol derivatives. Calibrate with certified reference standards (e.g., pentachlorophenol analogs) to ensure specificity. Confirm structural details via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS), referencing CAS Registry data (CAS RN 34281-92-0) for validation .

Q. What synthetic routes are available for this compound in laboratory settings?

- Methodological Answer : The compound is primarily a biodegradation intermediate of hexachlorocyclohexane (HCH) isomers. To synthesize it, subject β-HCH to enzymatic hydrolysis using LinB dehalogenase from Sphingomonas spp. (e.g., strain BHC-A). Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography with hexane/ethyl acetate gradients .

Q. What are the standard protocols for quantifying this compound in microbial degradation studies?

- Methodological Answer : Employ liquid-liquid extraction (LLE) with dichloromethane for aqueous samples, followed by derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance GC-MS sensitivity. Quantify against internal standards (e.g., 2,4,6-trichlorophenol) and validate recovery rates using spiked controls .

Advanced Research Questions

Q. How do microbial enzymes like LinB mediate the degradation of this compound, and what are the kinetic challenges?

- Methodological Answer : LinB catalyzes hydrolytic dechlorination via a two-step mechanism: (1) nucleophilic attack by a water molecule at the chlorine-bound carbon, and (2) proton transfer to stabilize intermediates. Use stopped-flow spectrophotometry to measure kinetic parameters (e.g., kcat and Km). Note that activity varies with stereochemistry; β-PCHL degradation is strain-specific (e.g., Sphingomonas BHC-A vs. UT26) .

Q. What experimental strategies resolve contradictions in reported degradation pathways for this compound across microbial strains?

- Methodological Answer : Perform comparative genomics to identify linB2 gene variants and their regulatory elements. Use knockout mutants to isolate enzyme specificity. For example, Sphingomonas BHC-A’s LinB2 converts β-HCH to β-PCHL, while other strains may produce alternative intermediates. Cross-validate with isotopic tracing (e.g., <sup>13</sup>C-labeled HCH) to track metabolite flux .

Q. How can enantiomeric resolution of this compound be achieved, and why is this critical for toxicity studies?

- Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chiralpak IC column) with a hexane/isopropanol mobile phase. Enantiomers exhibit differential toxicity; for instance, (+)-β-PCHL may inhibit aquatic organisms at lower concentrations than (−)-β-PCHL. Validate enantiopurity via circular dichroism (CD) spectroscopy .

Q. What role does this compound play in the environmental persistence of HCH isomers, and how can this inform remediation strategies?

- Methodological Answer : β-PCHL is a recalcitrant intermediate in β-HCH degradation. To enhance bioremediation, engineer microbial consortia expressing LinB and downstream enzymes (e.g., LinC for further dechlorination). Monitor soil/water matrices using EPA Method 625 to assess residual contamination and optimize nutrient amendments (e.g., nitrogen-phosphorous ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.